Product packaging for 2-Bromo-3-(hydroxymethyl)benzaldehyde(Cat. No.:)

2-Bromo-3-(hydroxymethyl)benzaldehyde

Cat. No.: B12339019
M. Wt: 215.04 g/mol
InChI Key: RAICACCJOSWWSB-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydroxymethyl)benzaldehyde, identified by its CAS number 1255794-73-0, is a trifunctional aromatic compound. bldpharm.comadvtechind.com As a research chemical, its primary role is not as an end-product but as a versatile intermediate for constructing more complex molecular architectures. cymitquimica.comgoogle.com Its utility stems from the carefully arranged aldehyde, bromo, and hydroxymethyl substituents on the benzene (B151609) ring, which allow for a variety of selective chemical transformations. The compound is typically supplied for laboratory use and may require specialized handling, such as storage under an inert atmosphere and cold-chain transportation, suggesting a degree of chemical sensitivity. bldpharm.com

Table 1: Compound Identification

Identifier Value
CAS Number 1255794-73-0
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Physical Form No data available
Melting Point No data available

| Boiling Point | No data available |

This compound belongs to the classes of aromatic halides, benzaldehydes, and benzyl (B1604629) alcohols. bldpharm.com This combination makes it a valuable building block. Halogenated benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and materials. The bromine atom, in particular, is a key feature, enabling a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The specific 1,2,3-substitution pattern of the bromo, hydroxymethyl, and formyl groups offers significant regiochemical control in multi-step syntheses. Research into related substituted benzaldehydes highlights their role as key intermediates. For instance, a patent for compounds designed as allosteric modulators of hemoglobin describes the use of 2-bromo-3-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, which is a direct derivative of this compound. google.com This demonstrates the compound's utility as a precursor in the synthesis of complex, biologically relevant molecules. google.com

The synthetic potential of this compound is dictated by the distinct reactivity of its three functional groups. The presence of these groups in a single molecule allows for sequential and orthogonal chemical modifications.

Aromatic Aldehyde (-CHO): The aldehyde group is a primary site for transformations. It can undergo nucleophilic addition, be converted to alkenes via reactions like the Wittig reaction, or participate in various condensation reactions. Furthermore, it can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Aromatic Bromide (-Br): The bromine atom is an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira coupling can be employed to introduce new alkyl, aryl, or alkynyl substituents at this position, significantly increasing molecular complexity. This feature is central to the utility of many aromatic halides in medicinal chemistry and materials science.

Hydroxymethyl Group (-CH₂OH): The primary alcohol functionality of the hydroxymethyl group offers another point for modification. It can be readily converted into an ether, as demonstrated in the synthesis of hemoglobin modulators where it is used to link the benzaldehyde (B42025) core to a substituted pyridine (B92270) moiety. google.com It can also be esterified or oxidized to an aldehyde, although the latter would require a selective method to avoid reacting with the existing aldehyde. The synthesis of other substituted benzaldehydes often involves the oxidation of a corresponding benzyl alcohol using reagents like manganese(IV) oxide. chemicalbook.com

The strategic placement of these three groups allows synthetic chemists to devise elegant and efficient routes to target molecules that would be more difficult to access through other means.

Table 2: Summary of Functional Group Reactivity and Synthetic Potential

Functional Group Type of Reaction Potential Products/Applications
Aldehyde Nucleophilic Addition, Wittig, Condensation, Oxidation, Reduction Alcohols, Alkenes, Imines, Carboxylic Acids
Bromo Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling Biaryls, Substituted Alkenes, Alkynes, Aryl Amines

| Hydroxymethyl | Etherification, Esterification, Oxidation | Ethers, Esters, Aldehydes (with selective oxidation) |

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 1255794-73-0 C₈H₇BrO₂
2-bromo-3-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde Not explicitly available Not explicitly available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B12339019 2-Bromo-3-(hydroxymethyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(hydroxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAICACCJOSWWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 2 Bromo 3 Hydroxymethyl Benzaldehyde and Analogues

Direct Halogenation Approaches for Substituted Benzaldehydes

Direct halogenation of substituted benzaldehydes is a primary strategy for introducing the bromo substituent. The key challenge lies in controlling the regioselectivity of the bromination reaction, especially on an aromatic ring activated by an electron-donating hydroxyl group.

The synthesis of 2-Bromo-3-(hydroxymethyl)benzaldehyde often begins with a suitable precursor, such as 3-hydroxybenzaldehyde (B18108). The direct bromination of this precursor is a critical step. Historically, there has been considerable debate in the scientific literature regarding the precise outcome of this reaction. lookchem.com While some early reports suggested the formation of other isomers, subsequent and more definitive studies, including those using X-ray crystallographic analysis, have confirmed that the bromination of 3-hydroxybenzaldehyde can indeed yield 2-bromo-3-hydroxybenzaldehyde (B121576), although often alongside its isomer, 2-bromo-5-hydroxybenzaldehyde (B121625). lookchem.comresearchgate.net The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) is generally not observed. researchgate.net This unforeseen formation of the 2-bromo-3-hydroxy isomer highlights the nuanced reactivity of the substrate. lookchem.comresearchgate.net The 2-bromo-3-hydroxybenzaldehyde intermediate can then be carried forward in synthetic pathways. researchgate.net

The regiochemical outcome of the bromination of phenolic benzaldehydes is highly dependent on the reaction conditions and the catalytic system employed. Factors such as the solvent, the nature of the brominating agent, and the presence of catalysts play a pivotal role in directing the electrophilic attack of bromine to the desired position on the aromatic ring.

For instance, the bromination of 3-hydroxybenzaldehyde using bromine in solvents like carbon tetrachloride (CCl4) or acetic acid has been shown to produce a mixture of regioisomers. lookchem.comresearchgate.net The choice of solvent can influence the reactivity and selectivity; glacial acetic acid is a common solvent for the bromination of hydroxy- and alkoxy-substituted benzaldehydes. google.comgoogle.com

To improve yield and selectivity, various catalytic systems have been developed. One approach involves using a less than stoichiometric amount of bromine to initiate the reaction, followed by the in-situ generation of a brominating couple composed of the hydrobromic acid (HBr) by-product and an oxidizing agent like hydrogen peroxide. google.comgoogle.com This method avoids the accumulation of HBr and can lead to higher conversion rates. google.com Lewis acid catalysts, such as aluminum chloride, are used in the bromination of benzaldehyde (B42025) itself to yield m-bromobenzaldehyde, demonstrating the power of catalysts to direct substitution. google.com Furthermore, modern organocatalytic methods are being explored for the enantioselective α-bromination of aldehydes, which, while not directly applicable to aromatic substitution, showcase the ongoing innovation in catalytic bromination. acs.org

PrecursorBrominating Agent/ConditionsProductsKey Findings
3-HydroxybenzaldehydeBr2 in Acetic Acid2-Bromo-5-hydroxybenzaldehyde and 2-Bromo-3-hydroxybenzaldehydeReaction can produce a mixture of isomers; the 2,3-isomer is an "unforeseen" product. lookchem.comresearchgate.net
3-HydroxybenzaldehydeBr2 in CCl42-Bromo-5-hydroxybenzaldehydeSpecific conditions can favor the formation of the 2,5-isomer. lookchem.com
Substituted BenzaldehydesBr2 (sub-stoichiometric), HBr (in-situ), H2O2 (oxidizer)Substituted BromobenzaldehydesEfficiently utilizes all bromine and avoids HBr by-product. google.comgoogle.com
BenzaldehydeBromine Chloride, AlCl33-Bromobenzaldehyde (B42254)Lewis acid catalysis directs bromination to the meta position. google.com

Functional Group Interconversions for Benzaldehyde and Hydroxymethyl Moieties

An alternative synthetic paradigm involves starting with a simpler bromo-aromatic compound and subsequently introducing the aldehyde and hydroxymethyl functionalities. This approach relies on a diverse toolkit of functional group interconversion (FGI) reactions. ub.eduscribd.com

The aldehyde group can be installed on an aromatic ring through several established methods. pw.livewikipedia.orgacs.org A common strategy is the oxidation of a methyl group on a toluene (B28343) derivative. byjus.com Reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride (B1165640) can be used to oxidize a methyl group to an aldehyde, with careful control to prevent over-oxidation to a carboxylic acid. byjus.com

Other important formylation reactions include:

The Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst to directly formylate an aromatic ring. pw.live

The Vilsmeier-Haack Reaction : This reaction employs a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org

Reduction of Acyl Chlorides : The Rosenmund reduction uses catalytic hydrogenation (H2 over a palladium-on-barium-sulfate catalyst) to selectively reduce an acyl chloride to an aldehyde. fiveable.me

Reduction of Nitriles and Esters : Nitriles can be reduced to aldehydes via the Stephen reaction, which involves treatment with stannous chloride and HCl to form an imine intermediate that is subsequently hydrolyzed. byjus.com Alternatively, reagents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce both nitriles and esters to aldehydes, particularly at low temperatures. fiveable.mevanderbilt.edu

The conversion of a carboxylic acid or its derivatives (like esters) into a hydroxymethyl group is a fundamental transformation. While strong reducing agents like lithium aluminum hydride (LiAlH4) can readily reduce carboxylic acids to primary alcohols, they are often unselective and will reduce other functional groups like aldehydes and ketones. fiveable.mentu.edu.sg

For more selective reductions, several methods are available:

Borane (BH3) : Borane in tetrahydrofuran (B95107) (THF) is a highly effective reagent for selectively reducing carboxylic acids to primary alcohols, even in the presence of other reducible groups like ketones or esters. fiveable.mentu.edu.sg

Sodium Borohydride (B1222165) (NaBH4) with Activation : Sodium borohydride is typically not strong enough to reduce carboxylic acids on its own. nih.gov However, the carboxylic acid can be activated in situ, for example, by converting it to a mixed anhydride. This activated intermediate is then readily reduced by NaBH4. nih.gov

Catalytic Hydrogenation/Hydrosilylation : Modern catalytic methods offer efficient and selective reductions under milder conditions. acs.orgresearchgate.net Catalytic hydrosilylation, using a silane (B1218182) in the presence of a transition-metal catalyst (e.g., iron or manganese complexes), is a powerful technique for reducing carboxylic acids and esters to alcohols. researchgate.netorganic-chemistry.org These systems often exhibit high chemoselectivity. nih.govacs.org

Starting MaterialReagent/CatalystProductSelectivity/Notes
Carboxylic AcidLithium Aluminum Hydride (LiAlH4)Primary AlcoholPowerful, but unselective; reduces many functional groups. fiveable.mentu.edu.sg
Carboxylic AcidBorane (BH3) in THFPrimary AlcoholHighly selective for carboxylic acids over many other groups. fiveable.mentu.edu.sg
Carboxylic AcidMixed Anhydride formation, then NaBH4Primary AlcoholActivates the carboxylic acid for reduction by the milder NaBH4. nih.gov
Carboxylic Acid/EsterHydrosilylation (e.g., with TMDS, Iron catalyst)AlcoholCatalytic method, can be highly chemoselective under mild conditions. researchgate.netorganic-chemistry.org

A modern and highly atom-economical approach to installing a hydroxymethyl group is through the direct functionalization of a C-H bond. youtube.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. researchgate.net Hydroxymethylation involves the direct installation of a -CH2OH group onto a substrate. wikipedia.orgnih.gov

This transformation can be achieved using various methods:

Reactions with Formaldehyde : A common method involves reacting an active C-H bond with formaldehyde, often in a basic medium. wikipedia.orgnih.gov

Transition Metal Catalysis : Transition metal-catalyzed C-H activation has emerged as a powerful tool. youtube.com Catalysts based on metals like palladium or rhodium can facilitate the direct coupling of a C-H bond with a source of the hydroxymethyl group. nih.gov Directing groups are often employed to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. youtube.com

Photochemical and Electrophotocatalytic Methods : Recent advances have utilized light to drive hydroxymethylation reactions. researchgate.netnih.gov These methods can generate highly reactive hydroxymethyl radicals from abundant feedstocks like methanol. researchgate.netnih.gov For example, the combination of electrochemistry and photocatalysis has been shown to enable the selective hydroxymethylation of azaarenes with methanol, using electricity as a "sacrificial oxidant" under mild conditions. nih.gov

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogues often necessitates multi-step sequences that allow for the precise installation of functional groups on the aromatic scaffold. Both convergent and divergent strategies are employed, leveraging pre-functionalized precursors and strategic use of protecting groups to achieve the desired molecular architecture.

Construction from Pre-functionalized Aromatic Scaffolds (e.g., Dibrominated Precursors)

A common and effective strategy for the synthesis of polysubstituted aromatic compounds like this compound involves the use of pre-functionalized starting materials, such as dibrominated benzenes. This approach allows for the sequential and regioselective introduction of different functional groups.

One plausible synthetic pathway begins with 1,3-dibromobenzene. The key transformation in this route is a directed ortho-metalation or a halogen-metal exchange reaction, which generates a reactive organometallic intermediate. This intermediate can then be trapped with an appropriate electrophile to introduce the formyl group.

A representative, though not explicitly detailed for this specific molecule in the retrieved literature, synthetic sequence could be conceptualized as follows:

Protection of a Precursor : Starting from a more elaborated precursor like 2-bromo-3-methylphenol (B1266947), the phenolic hydroxyl group can be protected to prevent interference in subsequent steps.

Benzylic Bromination : The methyl group can be selectively brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator) to yield a benzyl (B1604629) bromide derivative. youtube.com This benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. youtube.com

Hydrolysis to Benzyl Alcohol : The resulting benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol.

Formylation : The aldehyde functionality can be introduced via several methods. One established method is the ortho-formylation of phenols. For instance, 3-bromophenol (B21344) can be regioselectively formylated at the ortho position using magnesium chloride, triethylamine, and paraformaldehyde to yield 3-bromosalicylaldehyde. orgsyn.orgorgsyn.org A similar strategy could be envisioned for a suitably substituted precursor to introduce the formyl group at the desired position.

Reduction : If the aldehyde is introduced prior to the hydroxymethyl group, a selective reduction of the aldehyde in the presence of other functional groups would be required. Conversely, if a carboxylic acid is an intermediate, it would require reduction to the primary alcohol.

A crucial aspect of using dibrominated precursors is the control of regioselectivity. The inherent directing effects of the substituents on the aromatic ring, combined with the choice of reagents and reaction conditions, guide the position of the incoming functional groups. For example, in a molecule with a bromine atom and a directing group, the site of metalation and subsequent electrophilic attack can be controlled. orgsyn.org

Starting MaterialKey TransformationIntermediate/ProductRelevant Findings
1,3-DibromobenzeneHalogen-metal exchange followed by formylation2,6-Dibromobenzaldehyde (potential intermediate)Halogen-metal exchange is a powerful tool for generating aryllithium species from aryl halides, which can then react with electrophiles like DMF to introduce a formyl group.
3-BromophenolOrtho-formylation3-BromosalicylaldehydePhenols can be selectively formylated at the ortho position using MgCl2, Et3N, and paraformaldehyde, demonstrating a method to introduce the aldehyde group regioselectively. orgsyn.orgorgsyn.org
TolueneBenzylic BrominationBenzyl bromideThe benzylic position of alkylbenzenes can be selectively brominated using NBS, providing a handle for further functionalization to a benzyl alcohol. youtube.com

Application of Protecting Group Chemistry in Complex Synthetic Sequences

In the synthesis of complex molecules bearing multiple reactive functional groups, the strategic use of protecting groups is indispensable. Protecting groups are temporarily installed to mask a reactive site, allowing chemical transformations to be performed on other parts of the molecule without undesired side reactions. masterorganicchemistry.comlibretexts.org For the synthesis of this compound and its analogues, protecting groups for both the hydroxyl and aldehyde functionalities are of significant importance.

Protection of the Hydroxymethyl Group:

The hydroxyl group of the hydroxymethyl moiety is acidic and can interfere with many common synthetic reagents, particularly strongly basic and nucleophilic ones such as Grignard reagents or organolithium compounds. youtube.commasterorganicchemistry.com To circumvent this, the hydroxyl group is often protected as an ether or a silyl (B83357) ether.

Silyl Ethers : Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) ethers, are among the most common protecting groups for alcohols. masterorganicchemistry.com They are readily formed by reacting the alcohol with the corresponding silyl chloride in the presence of a non-nucleophilic base like triethylamine. Silyl ethers are robust and stable to a wide range of reaction conditions, including Grignard reagent formation and reaction, but can be easily removed (deprotected) under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

A hypothetical synthetic step illustrating the use of a protecting group could involve the protection of the hydroxymethyl group of a precursor before performing a Grignard reaction to introduce another substituent.

Protection of the Aldehyde Group:

The aldehyde group is highly electrophilic and susceptible to attack by nucleophiles. If a reaction needs to be performed elsewhere in the molecule that involves nucleophilic or strongly basic conditions (like a Grignard reaction), the aldehyde must be protected.

Acetals : Aldehydes are most commonly protected as acetals (or ketals from ketones). libretexts.org This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal (B89532) is stable to nucleophiles and bases. Deprotection is readily accomplished by treatment with aqueous acid, which hydrolyzes the acetal back to the aldehyde. libretexts.org

The strategic interplay of protection and deprotection allows for a "land war" approach to complex synthesis, where each functional group's reactivity is carefully managed to build the target molecule step-by-step. masterorganicchemistry.com The choice of protecting group is critical and is dictated by its stability to the conditions of the subsequent reaction steps and the ease of its removal without affecting other parts of the molecule. organic-chemistry.org

Functional Group to ProtectProtecting GroupReagents for ProtectionReagents for DeprotectionStability
Hydroxyl (-OH)tert-Butyldimethylsilyl (TBS) etherTBS-Cl, Imidazole or Et3NTetrabutylammonium fluoride (TBAF)Stable to Grignard reagents, organolithiums, and many oxidizing/reducing agents. Labile to acid and fluoride ions. masterorganicchemistry.com
Aldehyde (-CHO)1,3-Dioxolane (cyclic acetal)Ethylene glycol, p-TsOH (catalytic)Aqueous acid (e.g., HCl, H2SO4)Stable to bases, nucleophiles (including Grignards), and hydrides. Labile to acid. libretexts.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3 Hydroxymethyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions and their Scope

The carbonyl carbon of the aldehyde in 2-bromo-3-(hydroxymethyl)benzaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

The scope of nucleophiles includes, but is not limited to:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols.

Cyanide: The addition of a cyanide ion (e.g., from NaCN/HCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-hydroxy ketones.

Ylides: In the Wittig reaction, phosphorus ylides react with the aldehyde to produce alkenes, offering a powerful method for C=C bond formation with control over stereochemistry.

The table below illustrates the expected products from nucleophilic addition reactions.

Nucleophile TypeReagent ExampleExpected Product Structure
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)2-Bromo-3-(1-hydroxyethyl)benzyl alcohol
Organolithiumn-Butyllithium (n-BuLi)2-Bromo-3-(1-hydroxypentyl)benzyl alcohol
Wittig ReagentMethylenetriphenylphosphorane (Ph₃P=CH₂)2-Bromo-3-(hydroxymethyl)styrene

Selective Oxidation and Reduction Transformations

The aldehyde and hydroxymethyl groups can be selectively oxidized or reduced, depending on the reagents and reaction conditions employed.

Oxidation: The selective oxidation of either the aldehyde or the alcohol is achievable.

Oxidation of the Aldehyde: Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the aldehyde to a carboxylic acid, yielding 2-bromo-3-(hydroxymethyl)benzoic acid. Milder oxidants like silver oxide (Ag₂O) under Tollens' test conditions can also achieve this transformation.

Oxidation of the Hydroxymethyl Group: Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild reagents such as manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols. This would result in the formation of 2-bromo-3-formylbenzaldehyde.

Reduction: The aldehyde is more readily reduced than the aryl bromide.

Selective Aldehyde Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the aldehyde to a primary alcohol, yielding (2-bromo-3-(hydroxymethyl)phenyl)methanol, a diol.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde. Catalytic hydrogenation (e.g., H₂/Pd) could potentially reduce the aldehyde and also cause de-bromination of the aryl bromide.

Condensation Reactions for Schiff Base Formation and Related Derivatives

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by a trace amount of acid. researchgate.net These Schiff bases are important intermediates and ligands in coordination chemistry.

The general mechanism involves the formation of a hemiaminal intermediate which then eliminates water to form the C=N double bond. youtube.com

Primary AmineReaction ConditionsProduct (Schiff Base)
AnilineEthanol (B145695), catalytic acetic acid, reflux(E)-N-benzylidene-2-bromo-3-(hydroxymethyl)aniline
EthylamineMethanol, room temperature(E)-N-(2-bromo-3-(hydroxymethyl)benzylidene)ethanamine
p-ToluidineToluene (B28343), Dean-Stark trap, reflux(E)-N-(2-bromo-3-(hydroxymethyl)benzylidene)-4-methylaniline

Reactivity of the Aryl Bromide Substituent

The carbon-bromine bond on the aromatic ring is a key site for transformations that form new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). masterorganicchemistry.com In this compound, the aldehyde group is moderately electron-withdrawing but is positioned meta to the bromine. The hydroxymethyl group is weakly electron-donating. This electronic arrangement does not sufficiently activate the aryl ring towards a classical addition-elimination SNAr mechanism. masterorganicchemistry.com Therefore, SNAr reactions with common nucleophiles are not expected to proceed under standard conditions. Extremely harsh conditions of high temperature and pressure, or the use of very strong bases to promote an elimination-addition (benzyne) mechanism, would be required. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, and related C-C bond formations)

The aryl bromide functionality is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the biaryl product. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. libretexts.orgnih.gov The process is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that facilitates transmetalation to the palladium center. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. wikipedia.orglibretexts.org The mechanism follows the standard oxidative addition, amine coordination and deprotonation, and reductive elimination pathway. wikipedia.org

The table below summarizes representative conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃2-([1,1'-Biphenyl]-2-yl)-3-(hydroxymethyl)benzaldehyde
Heck StyrenePd(OAc)₂, P(o-tol)₃Et₃N(E)-3-(Hydroxymethyl)-2-styrylbenzaldehyde
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N3-(Hydroxymethyl)-2-(phenylethynyl)benzaldehyde
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAPNaOtBu4-(2-Formyl-6-(hydroxymethyl)phenyl)morpholine

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group, being a primary benzylic alcohol, is a key site for a variety of chemical modifications. Its reactivity can be selectively harnessed in the presence of the aldehyde and aryl bromide moieties.

Functionalization of the hydroxymethyl group requires chemoselectivity to avoid unwanted reactions with the adjacent aldehyde. Standard procedures can be adapted to achieve this selectivity, often through careful choice of reagents or the use of protecting groups. wikipedia.org

Etherification: The conversion of the hydroxymethyl group to an ether (alkoxy or aryloxy) can be accomplished under basic conditions using Williamson ether synthesis. A strong base (e.g., sodium hydride, NaH) is used to deprotonate the alcohol, forming an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). To prevent the base from reacting with the acidic α-proton of the aldehyde or promoting a Cannizzaro-type reaction, the aldehyde group may first be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). wikipedia.org The etherification would then proceed, followed by acidic workup to deprotect the aldehyde.

Esterification: The formation of esters from the hydroxymethyl group can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is possible, though conditions must be mild to prevent side reactions involving the aldehyde. Direct esterification of benzyl alcohol in the presence of benzaldehyde (B42025) has been demonstrated using plasmonic catalysts, suggesting that high selectivity is achievable. researchgate.net

Halogenation: The hydroxyl group can be substituted with a halogen, most commonly chlorine or bromine, to generate a reactive benzyl halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this transformation. The reaction proceeds via the formation of a good leaving group (e.g., a chlorosulfite ester), which is then displaced by the halide ion. Care must be taken as the resulting benzyl halide is highly reactive and the reaction conditions (potentially acidic) could affect the aldehyde. A prominent method for converting benzylic bromides to aldehydes involves oxidation with sodium nitrate, a reaction that can be reversed to favor the alcohol under different conditions, highlighting the delicate balance required for selective transformation. acs.org

Table 1: Reagents for Selective Functionalization of the Hydroxymethyl Group

TransformationReagent ClassSpecific ExamplesKey Considerations
EtherificationAlkyl Halides / Sulfates (with base)CH₃I, C₂H₅Br, (CH₃)₂SO₄Requires a strong base (e.g., NaH); may require protection of the aldehyde group.
EsterificationAcyl Halides / Anhydrides (with base)Acetyl chloride, Acetic anhydride (B1165640), Benzoyl chlorideBase (e.g., pyridine) scavenges HCl byproduct.
HalogenationPhosphorus Halides / Thionyl ChloridePBr₃, PCl₅, SOCl₂Reaction conditions must be controlled to avoid side reactions with the aldehyde.

The oxidation of the hydroxymethyl group presents a significant synthetic challenge due to the presence of the existing aldehyde.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to a second aldehyde group would yield 2-bromo-1,3-benzenedicarboxaldehyde (also known as 2-bromoisophthalaldehyde). sigmaaldrich.com This transformation requires mild oxidizing agents that are chemoselective for primary alcohols over aldehydes. Reagents such as manganese dioxide (MnO₂), which selectively oxidizes benzylic and allylic alcohols, are ideal for this purpose. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂). Catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) also offer high selectivity for converting primary alcohols to aldehydes without over-oxidation. rsc.orglakeland.eduorganic-chemistry.orgpeeref.com

Oxidation to Carboxylic Acid: The oxidation of the hydroxymethyl group directly to a carboxylic acid to form 2-bromo-3-formylbenzoic acid is a more complex transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely oxidize both the alcohol and the existing aldehyde group, leading to the formation of 2-bromoisophthalic acid. A viable strategy involves a three-step sequence: (1) selective protection of the aldehyde group as an acetal, (2) oxidation of the primary alcohol to a carboxylic acid using a strong oxidant, and (3) deprotection of the acetal under acidic conditions to regenerate the aldehyde.

Table 2: Conditions for Controlled Oxidation of the Hydroxymethyl Group

Target ProductOxidizing Agent/SystemTypical ConditionsSelectivity
2-BromoisophthalaldehydeManganese Dioxide (MnO₂)CH₂Cl₂, refluxHigh selectivity for benzylic alcohols over aldehydes.
2-BromoisophthalaldehydePCC or PDCAnhydrous CH₂Cl₂, room temp.Good for primary alcohols to aldehydes; avoids over-oxidation.
2-BromoisophthalaldehydeTEMPO (cat.) / NaOClBiphasic (CH₂Cl₂/H₂O), pH ~9Highly selective catalytic system for primary alcohols.
2-Bromo-3-formylbenzoic acidProtection → Oxidation → Deprotection1) Ethylene glycol, H⁺; 2) KMnO₄; 3) H₃O⁺Multi-step process required to prevent oxidation of the formyl group.

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product outcomes.

Mechanism of Selective Oxidation with MnO₂: The oxidation of the hydroxymethyl group with manganese dioxide is believed to proceed through a radical mechanism on the surface of the solid oxidant. The alcohol adsorbs onto the MnO₂ surface, and a hydrogen atom is abstracted from the carbon bearing the hydroxyl group. A second hydrogen atom is removed from the hydroxyl group itself. This process involves single-electron transfers, ultimately leading to the formation of the aldehyde, which then desorbs from the surface, and reduced manganese species. The heterogeneous nature of the reaction prevents the aldehyde from being further oxidized.

Mechanism of the Intramolecular Heck Reaction: The catalytic cycle for the proposed intramolecular cyclization begins with the oxidative addition of a coordinatively unsaturated Pd(0) species into the C-Br bond of the vinyl-substituted precursor. youtube.comyoutube.com This forms a square planar Pd(II) complex. The intramolecular alkene then coordinates to the palladium center. This is followed by the key C-C bond-forming step: a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new alkylpalladium(II) intermediate and creating a six-membered ring. The cycle is completed by β-hydride elimination, where a hydrogen atom from an adjacent carbon is transferred to the palladium, forming a new double bond within the ring and a palladium-hydride species. Finally, reductive elimination of H-Br (neutralized by a base present in the reaction mixture) regenerates the active Pd(0) catalyst. nih.govlibretexts.org

Spectroscopic Probing of Reaction Intermediates

In the context of reactions involving this compound, one might anticipate the formation of various intermediates depending on the reaction conditions. For instance, in nucleophilic substitution reactions, where a nucleophile replaces the bromine atom, a transient Meisenheimer complex or a simple carbocation intermediate could be formed. Spectroscopic analysis would be essential to confirm the structure of such intermediates. For example, 1H and 13C NMR spectroscopy could provide information about the changes in the electronic environment of the aromatic ring and the benzylic position upon intermediate formation. Similarly, IR spectroscopy could detect shifts in the vibrational frequencies of the carbonyl and hydroxyl groups, indicating their involvement in the reaction mechanism.

While specific studies on this compound are lacking, research on structurally related compounds provides some insight. For example, studies on the bromination of 3-hydroxybenzaldehyde (B18108) have led to the unforeseen formation and characterization of 2-bromo-3-hydroxybenzaldehyde (B121576) by NMR and X-ray diffraction techniques. researchgate.net This highlights the power of spectroscopic methods in elucidating reaction outcomes and product structures, which is a foundational step before studying the transient intermediates that lead to these products.

Future research employing techniques like stopped-flow spectroscopy or the use of matrix isolation could potentially enable the trapping and spectroscopic characterization of reaction intermediates of this compound.

Kinetic Studies and Elucidation of Rate-Determining Steps

A thorough search of the scientific literature reveals a significant gap in experimental data concerning the kinetic studies and the elucidation of rate-determining steps for reactions involving this compound. Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, as they provide quantitative information about the reaction rate and its dependence on the concentration of reactants, catalysts, and temperature.

For example, if the reaction were a bimolecular nucleophilic aromatic substitution (SNAr), the rate law would likely be second order, showing a first-order dependence on the concentrations of both the substrate and the nucleophile. The rate equation would be:

Rate = k[this compound][Nucleophile]

Conversely, if the reaction proceeded through a unimolecular pathway, the rate would only depend on the concentration of the substrate.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-3-(hydroxymethyl)benzaldehyde in solution. Through one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The aldehyde proton (CHO) typically resonates at a downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic region will show a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would likely appear as a triplet and two doublets. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a chemical shift of approximately δ 190-195 ppm. The carbon atom attached to the bromine (C-Br) is expected to resonate around δ 120-130 ppm. The carbon bearing the hydroxymethyl group (C-CH₂OH) would appear in the aromatic region, and the benzylic carbon of the hydroxymethyl group itself would be found further upfield, typically in the range of δ 60-65 ppm. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CHO9.5 - 10.5190 - 195
Ar-H7.0 - 8.0-
CH₂OH4.5 - 5.060 - 65
OHVariable-
C-Br-120 - 130
C-CHO-135 - 140
C-CH₂OH-138 - 142
Aromatic C-125 - 135

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. It could also show a correlation between the benzylic protons and the hydroxyl proton, if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic fingerprints of the functional groups present.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group will be prominent, typically appearing in the region of 1680-1700 cm⁻¹. A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aldehyde group are expected in the 2800-3100 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be observed around 1000-1050 cm⁻¹. Bending vibrations for the aromatic ring and the hydroxymethyl group will appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1700
Hydroxyl (O-H)Stretch (broad)3200 - 3600
Aromatic C-HStretch3000 - 3100
Aldehyde C-HStretch2700 - 2800, 2800 - 2900
Alcohol (C-O)Stretch1000 - 1050
Aromatic C=CStretch1450 - 1600

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration of the aldehyde is also Raman active. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and can provide information about the substitution pattern. The C-Br stretching vibration, which is often weak in the FT-IR spectrum, may be more readily observed in the Raman spectrum, typically in the lower frequency region (below 700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrO₂), the molecular weight is 215.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 215 and 217 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the formyl group (-CHO), the hydroxyl group (-OH), or the entire hydroxymethyl group (-CH₂OH). This would lead to fragment ions that can help to confirm the structure. For example, a peak corresponding to the loss of a hydrogen atom to form the [M-1]⁺ ion is common for aldehydes. Loss of the formyl group would result in a fragment at m/z 186/188.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₇BrO₂), HRMS can distinguish its mass from other molecules with the same nominal mass but different elemental formulas.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the nearly equal natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a compound containing a single bromine atom. docbrown.info

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₈H₇⁷⁹BrO₂ [M]⁺ 213.9629

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

The fragmentation process typically involves the cleavage of the weakest bonds. Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•): Formation of an [M-1]⁺ ion.

Loss of the formyl radical (-CHO•): Resulting in an [M-29]⁺ ion. docbrown.info

Loss of carbon monoxide (-CO): Leading to an [M-28]⁺ ion. docbrown.info

Loss of the bromo radical (-Br•): Producing an [M-79/81]⁺ ion.

Cleavage of the hydroxymethyl group (-CH₂OH•): Formation of an [M-31]⁺ ion.

Each fragment containing the bromine atom would also exhibit the characteristic isotopic pattern of two peaks separated by 2 m/z units. docbrown.info

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion (Loss) Formula of Ion Predicted m/z (using ⁷⁹Br) Predicted m/z (using ⁸¹Br)
[M-H]⁺ [C₈H₆BrO₂]⁺ 212.9551 214.9531
[M-CO]⁺ [C₇H₇BrO]⁺ 185.9680 187.9660
[M-CHO]⁺ [C₇H₆BrO]⁺ 184.9602 186.9582
[M-CH₂OH]⁺ [C₇H₄BrO]⁺ 182.9449 184.9429

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the electronic transitions within the substituted benzene ring and the carbonyl group. The conjugated system, which includes the phenyl ring and the aldehyde group, gives rise to characteristic absorption bands. youtube.com

The primary transitions expected are:

π → π* transitions: These are high-energy transitions associated with the aromatic system and the C=O double bond. For benzaldehyde (B42025) itself, a strong absorption band corresponding to this transition appears around 248 nm. researchgate.net

n → π* transitions: This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons on the carbonyl oxygen atom. This transition is typically weaker and for benzaldehyde appears around 283 nm. researchgate.net

The presence of the bromine atom and the hydroxymethyl group as substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands compared to unsubstituted benzaldehyde.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures, such as 3-Bromo-2-hydroxybenzaldehyde (B158676), provides significant insight into its likely solid-state conformation. nih.gov In such structures, the molecule is generally planar. nih.govresearchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, including:

Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) and the aldehyde group (-CHO) are capable of participating in both intramolecular and intermolecular hydrogen bonds, which would be a dominant factor in the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to crystal stability. nih.govnih.gov

Halogen Bonding: The bromine atom can participate in weak halogen bonding interactions (C-Br···O or C-Br···Br). researchgate.net

Table 3: Representative Crystal Data for the Related Compound 3-Bromo-2-hydroxybenzaldehyde nih.gov

Parameter Value
Chemical Formula C₇H₅BrO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0282 (3)
b (Å) 14.9715 (7)
c (Å) 6.8472 (3)
β (°) 108.907 (1)
Volume (ų) 681.61 (5)
Z (molecules/unit cell) 4

Note: This data is for a structurally similar compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Other Advanced Analytical Techniques (e.g., Near IR Spectroscopy, Kovats Retention Index)

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, O-H, and N-H bonds. For this compound, NIR could be used for the rapid, non-destructive quantitative analysis of the hydroxyl and aldehyde functional groups. Specific bands in the NIR region could be correlated with the concentration of the compound and the presence of hydrogen bonding.

Kovats Retention Index (RI): The Kovats Retention Index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants. It is a valuable tool for identifying compounds by comparing their RI values to those in reference databases. While the specific RI for this compound is not listed, data for related compounds on standard non-polar columns provide a useful reference point.

Table 4: Kovats Retention Index for Related Benzaldehydes on a Non-Polar Stationary Phase

Compound Kovats Index (I) Stationary Phase Reference
Benzaldehyde 961 SE-30 nist.gov

The significant increase in the retention index for 2-Bromobenzaldehyde compared to Benzaldehyde highlights the influence of the bromine substituent on the molecule's volatility and interaction with the stationary phase. nist.govpherobase.com One would expect the retention index for this compound to be even higher due to the presence of the polar hydroxymethyl group, which increases the boiling point and potential for interaction.

Quantum Chemical Computations and Theoretical Investigations of 2 Bromo 3 Hydroxymethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density.

Geometry Optimization and Conformational Energy Landscapes

To understand the three-dimensional structure of 2-Bromo-3-(hydroxymethyl)benzaldehyde, a geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically alters the positions of the atoms until the lowest energy conformation, or the ground state geometry, is found. The resulting data would typically be presented in a table showing the optimized bond lengths, bond angles, and dihedral angles.

Furthermore, due to the presence of the rotatable hydroxymethyl and aldehyde groups, the molecule can exist in different conformations. A conformational energy landscape analysis would be necessary to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating these groups and calculating the energy at each step.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they can be directly compared with experimental infrared (IR) and Raman spectra. A table correlating the calculated vibrational frequencies with their corresponding experimental values and assigning them to specific vibrational modes (e.g., C-H stretch, C=O stretch, O-H bend) would be a key component of this section.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict chemical and physical properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. aip.org

A study on this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance. The results would be summarized in a data table listing the HOMO energy, LUMO energy, and the energy gap.

Natural Bond Orbital (NBO) Analysis for Understanding Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ijnc.ir It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis would quantify the strength of various intramolecular interactions, such as the delocalization of electron density between the benzene (B151609) ring and the substituent groups. This information would be presented in a table detailing the key donor-acceptor interactions and their corresponding stabilization energies (E(2)).

Reactivity Descriptors and Electrostatic Potential Mapping

To further understand the reactivity of this compound, various reactivity descriptors derived from DFT calculations would be analyzed. These include electronegativity, chemical hardness, and the electrophilicity index.

Additionally, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP is a color-coded map of the electrostatic potential on the surface of the molecule. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. ijnc.ir Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, which can be elucidated through techniques like Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule. Distances from the surface to the nearest nucleus inside (di) and outside (de) are used to create a 3D map of close contacts.

Key features on the Hirshfeld surface map include:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

Blue regions: Show contacts longer than the van der Waals radii, indicating weaker interactions.

For this compound, strong O-H···O hydrogen bonds involving the hydroxymethyl and aldehyde groups would be expected to be prominent red areas on the surface. Weaker C-H···O and potential C-H···Br interactions would also be visible.

The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting de versus di. This plot provides a quantitative breakdown of the types of intermolecular contacts. In a typical organic molecule like this, H···H contacts usually account for the largest percentage of the surface area. The presence of oxygen and bromine atoms would lead to significant contributions from O···H/H···O and Br···H/H···Br contacts, respectively.

Table 2: Expected Contributions to the Hirshfeld Surface for this compound (Note: This table is illustrative and based on analyses of similar brominated and hydroxylated aromatic compounds.)

Contact Type Expected Contribution (%)
H···H 40 - 50
O···H / H···O 20 - 30
C···H / H···C 10 - 15
Br···H / H···Br 5 - 10
C···C 3 - 5

This is an interactive table. You can sort the data by clicking on the column headers.

Solvent Effects and Environmental Influence on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these effects using various solvent models, such as the Polarizable Continuum Model (PCM). These models help predict how properties like UV-Vis absorption spectra, HOMO-LUMO gap, and dipole moment change in different solvents.

For this compound, which has polar functional groups, a shift in the absorption maxima (solvatochromism) is expected with changing solvent polarity. In polar solvents, the stabilization of the ground and excited states will differ, leading to either a red shift (bathochromic) or a blue shift (hypsochromic) in the electronic transitions. Specifically, solvents capable of hydrogen bonding with the hydroxyl and carbonyl groups would likely cause the most significant shifts.

Computational Studies on Reaction Mechanisms and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For reactions involving this compound, such as its oxidation, reduction, or participation in condensation reactions, DFT calculations can map out the entire reaction pathway.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, in a nucleophilic addition to the aldehyde group, computational studies can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the energy of the transition state leading to it. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Applications of 2 Bromo 3 Hydroxymethyl Benzaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups in 2-Bromo-3-(hydroxymethyl)benzaldehyde makes it an important starting material for the synthesis of intricate molecular architectures.

Strategic Building Block for Diverse Carbon Frameworks

The presence of both an aldehyde and a hydroxymethyl group, along with a bromine atom, provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The aldehyde group can participate in a variety of classic organic reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations to extend the carbon chain or introduce new functional groups. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. Furthermore, the bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex biaryl or unsaturated systems. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of a wide array of complex carbon skeletons.

Functionalization for Specific Structural Motifs in Target Molecules

The reactivity of the three functional groups in this compound can be selectively addressed to introduce specific structural motifs required in target molecules. For instance, the hydroxymethyl group can be etherified or esterified to introduce various side chains. A notable example, although involving the closely related 2-bromo-3-hydroxybenzaldehyde (B121576), is its O-alkylation with propargyl bromide to yield an acetylenic intermediate. mdpi.com This intermediate can then undergo "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form triazole rings, which are important pharmacophores in medicinal chemistry. mdpi.com By analogy, this compound could be similarly functionalized at the hydroxymethyl position to introduce an alkyne, which can then be used to construct complex heterocyclic systems.

Precursor for Advanced Organic Materials and Pharmaceutical Intermediates

The unique structural features of this compound make it a valuable precursor for the synthesis of advanced organic materials and key intermediates for the pharmaceutical industry.

Synthesis of Specific Medicinal Chemistry Scaffolds

Substituted benzaldehydes are crucial components in many biologically active compounds. While direct examples for this compound are not extensively documented in publicly available literature, the utility of similar structures is well-established. For instance, 2-bromo-5-hydroxybenzaldehyde (B121625) is a known reactant in the synthesis of inhibitors for phosphodiesterase 4 (PDE4), B-cell lymphoma-extra large (BCL-XL), and cancer cell growth. lifechempharma.com These applications highlight the potential of brominated hydroxy- or hydroxymethyl-substituted benzaldehydes as scaffolds in medicinal chemistry. The bromine atom can serve as a synthetic handle for late-stage diversification of drug candidates through cross-coupling reactions, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For example, a derivative of 2-bromo-3-hydroxybenzaldehyde has been synthesized to create a quinoline-triazole hybrid with potential biological activity. mdpi.com

The following table provides examples of related brominated benzaldehyde (B42025) derivatives and their applications in medicinal chemistry:

CompoundApplication
2-Bromo-5-hydroxybenzaldehydeSynthesis of PDE4 inhibitors, BCL-XL inhibitors, and cancer cell growth inhibitors. lifechempharma.com
2-Bromo-3-hydroxybenzaldehydePrecursor for quinoline-triazole hybrids with potential biological activity. mdpi.com

Applications in Total Synthesis of Natural Products

While no specific examples of the use of this compound in the total synthesis of natural products are readily available in the literature, the strategic importance of ortho-substituted benzaldehydes is evident. The ability to perform selective transformations on the different functional groups allows for the controlled construction of complex intermediates required for the synthesis of natural products. The bromine atom, in particular, can be used to form key carbon-carbon bonds via cross-coupling reactions at a late stage of a synthetic sequence, a strategy often employed in modern total synthesis. The hydroxymethyl group can be a precursor to other functionalities or can participate in cyclization reactions to form heterocyclic rings, which are common motifs in natural products.

Development of Ligands for Coordination Chemistry and Catalysis (analogous to Schiff bases)

Salicylaldehyde (B1680747) and its derivatives are widely used in the synthesis of Schiff base ligands for coordination chemistry and catalysis. nih.gov These ligands are typically formed through the condensation of the aldehyde group with a primary amine. The resulting Schiff base can coordinate to a variety of metal ions through the imine nitrogen and the phenolic oxygen (in the case of salicylaldehydes).

Although this compound is not a salicylaldehyde (as the hydroxyl group is a hydroxymethyl group), it can be envisioned that the aldehyde functionality can still react with primary amines to form the corresponding imines. The resulting ligands would lack the phenolic oxygen for chelation but could still act as monodentate or potentially bidentate ligands if another coordinating group is present in the amine part. The bromine atom and the hydroxymethyl group would offer sites for further modification of the ligand structure, which could be used to tune the electronic and steric properties of the resulting metal complexes and influence their catalytic activity. For instance, Schiff base complexes derived from the related 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported for metals like titanium, zinc, and chromium. nih.gov This suggests that analogous Schiff bases derived from this compound could also form stable metal complexes with potential applications in catalysis.

Derivatization for Analytical and Detection Purposes in Chemical Biology

The utility of a chemical compound in chemical biology, particularly for analytical and detection purposes, often hinges on its ability to be chemically modified or "derivatized." This process involves attaching the compound to other molecules, such as fluorescent dyes or affinity tags, to create probes that can be used to detect, quantify, or visualize biological molecules or processes. The structural features of this compound, namely the aldehyde, the hydroxymethyl group, and the bromo-substituted aromatic ring, offer potential sites for such modifications.

Despite the theoretical potential for this compound to serve as a scaffold in the design of chemical probes, a review of available scientific literature and research databases does not yield specific examples or detailed studies of its application in this context. While the broader class of substituted benzaldehydes is utilized in the development of fluorescent probes and sensors, research explicitly detailing the derivatization of this compound for creating analytical or detection tools in chemical biology is not presently available.

The general principles for how a molecule like this compound could be functionalized are well-established in medicinal and synthetic chemistry. For instance, the aldehyde group is reactive towards amines, enabling the formation of Schiff bases, a common reaction in the synthesis of probes. The hydroxymethyl group could be esterified or etherified to link to other molecular entities. However, without specific research findings, any discussion of its application remains speculative.

Future research may explore the derivatization of this compound for such purposes. For example, by reacting it with a fluorophore containing a primary amine, a fluorescent probe could theoretically be synthesized. Such a probe could then be evaluated for its ability to bind to a biological target, with the bromo substituent and the hydroxymethyl group potentially influencing its binding affinity and selectivity.

Currently, there are no established protocols or research findings to populate data tables on its derivatization for analytical purposes, such as reaction schemes for probe synthesis, spectroscopic properties of resulting derivatives, or their performance in biological detection assays. The scientific community has yet to publish research focusing on the specific applications of this compound in this specialized area of chemical biology.

Implementation of Green Chemistry Principles in the Synthesis and Transformations of 2 Bromo 3 Hydroxymethyl Benzaldehyde

Solvent Minimization and Replacement Strategies

The reduction or replacement of hazardous organic solvents is a cornerstone of green chemistry. Traditional organic synthesis often relies on volatile and toxic solvents that contribute to environmental pollution and pose safety risks.

Development of Solvent-Free Reaction Conditions

Currently, there are no published solvent-free methods for the synthesis of 2-bromo-3-(hydroxymethyl)benzaldehyde. The development of such conditions, potentially utilizing techniques like ball milling or solid-state reactions, would represent a significant advancement in the sustainable production of this compound. These methods would eliminate solvent waste at the source, leading to a much lower environmental impact.

Utilization of Environmentally Benign and Recyclable Solvents

The synthesis of related brominated aromatic aldehydes often employs solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), and dimethyl sulfoxide. chemicalbook.comnih.govorgsyn.orgambeed.com These solvents are associated with various environmental and health concerns. Research into replacing these with greener alternatives for the synthesis of this compound is needed. Potential environmentally benign solvents could include water, supercritical fluids like CO2, or bio-derived solvents such as cyrene or 2-methyltetrahydrofuran. A patent for the synthesis of 2-bromomalondialdehyde highlights the use of water as a solvent, which is a promising direction for aldehyde synthesis in general. google.com The recyclability of these solvents would further enhance the sustainability of the process.

Catalysis in Sustainable Synthesis

Catalysis is a key principle of green chemistry, offering pathways to more efficient and less wasteful chemical processes.

Catalyst-Free Methodologies

There is no available research detailing catalyst-free methodologies for the synthesis of this compound. While some reactions can proceed without a catalyst, often under harsher conditions, the development of catalyst-free methods under mild conditions would be an important green chemistry achievement.

Development and Application of Recyclable and Heterogeneous Catalysts

The synthesis of related compounds sometimes involves homogeneous catalysts, which can be difficult to separate from the reaction mixture and recycle. For instance, the preparation of 3-bromobenzaldehyde (B42254) can be achieved using aluminum chloride as a catalyst. google.com The development of solid, heterogeneous catalysts for the synthesis of this compound would be highly beneficial. Heterogeneous catalysts can be easily filtered off from the reaction mixture, simplifying purification and allowing for their reuse, which reduces waste and cost. A patent for the synthesis of 2-bromomalondialdehyde utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, which can be used in catalytic amounts. google.com Investigating the application of immobilized or recyclable versions of such catalysts for the synthesis of the target compound would be a valuable research endeavor.

Biocatalysis and Enzyme-Mediated Transformations

The use of enzymes (biocatalysis) in organic synthesis offers high selectivity under mild reaction conditions, often in aqueous media. There are currently no published reports on the use of biocatalysis for the synthesis or transformation of this compound. Research has shown that enzymes like benzaldehyde (B42025) lyase can be used for transformations of benzaldehyde derivatives. nih.gov Exploring the potential of enzymes, such as oxidoreductases for the conversion of the hydroxymethyl group to the aldehyde, or halogenases for the specific bromination of a precursor, could lead to highly efficient and environmentally friendly synthetic routes.

Energy Efficiency and Reaction Optimization

A core tenet of green chemistry is the minimization of energy consumption in chemical processes. Traditional synthetic methods often rely on prolonged heating using external sources like oil baths, which are inefficient as they heat the entire apparatus rather than just the reaction mixture. longdom.org Modern approaches, particularly microwave-assisted synthesis, offer a more energy-efficient alternative.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. sphinxsai.comchemistrysteps.com Unlike conventional heating, which relies on conduction, microwave irradiation heats the reaction mixture directly through dielectric heating. longdom.org This process involves the interaction of the electric field component of microwaves with polar molecules or ions in the reaction mixture, causing them to rotate and translate, which generates heat rapidly and uniformly throughout the sample. assp.org This direct and efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to minutes, and consequently, significant energy savings. sphinxsai.comnumberanalytics.com

The benefits of microwave heating include:

Faster Reactions: Microwave irradiation can accelerate reaction rates by factors of 10 to 1,000 compared to conventional methods. sphinxsai.com This is primarily a thermal effect, resulting from the rapid achievement of high temperatures that are often difficult to reach with conventional heating. numberanalytics.comindianchemicalsociety.com

Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound. longdom.orgnih.gov

Improved Purity: Reduced side reactions and thermal decomposition of products contribute to a purer final product, simplifying purification processes. indianchemicalsociety.com

For the synthesis of this compound, a hypothetical two-step route starting from 2-bromo-3-methylbenzaldehyde (B1282531) can be considered: benzylic bromination followed by hydrolysis. Both steps could be significantly accelerated using microwave irradiation. The oxidation of benzylic alcohols to aldehydes is another class of reaction that shows drastic rate increases and improved yields under microwave conditions. cem.comcivilica.com

The following interactive table illustrates a hypothetical comparison of conventional versus microwave-assisted synthesis for a key transformation step, such as the oxidation of a substituted benzyl (B1604629) alcohol to the corresponding benzaldehyde, based on findings for similar reactions. indianchemicalsociety.comnih.govmdpi.com

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis for a key step in producing functionalized benzaldehydes.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. sphinxsai.com A high atom economy signifies a more sustainable process that generates minimal waste. numberanalytics.com

For the hypothetical synthesis of this compound from 2-bromo-3-methylbenzaldehyde, we can analyze the atom economy of each step:

Step 1: Benzylic Bromination Reaction: 2-bromo-3-methylbenzaldehyde + N-Bromosuccinimide (NBS) → 2-bromo-3-(bromomethyl)benzaldehyde + Succinimide (B58015)

In this step, the succinimide is a significant byproduct. The atoms of the succinimide are not incorporated into the final desired product, leading to a lower atom economy.

Step 2: Hydrolysis Reaction: 2-bromo-3-(bromomethyl)benzaldehyde + H₂O → this compound + HBr

Here, hydrogen bromide (HBr) is the byproduct.

Atom Economy Calculation Example (Hypothetical)

The following interactive table breaks down the atom economy for a generic substitution reaction, which is representative of the benzylic bromination step.

Table 2: Illustrative Atom Economy Calculation for a Benzylic Bromination using NBS.

Waste Reduction Strategies: To improve atom economy and reduce waste, several strategies can be employed:

Alternative Reagents: The use of N-Bromosuccinimide (NBS) for benzylic bromination has poor atom economy. chemistrysteps.comresearchgate.net A greener alternative is the use of HBr with an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net In this system, the only byproduct is water, leading to a much higher atom economy.

Catalysis: Employing catalytic methods instead of stoichiometric reagents is a cornerstone of green chemistry. For the oxidation of the intermediate alcohol to the final aldehyde, catalytic amounts of a transition metal complex (e.g., ruthenium-based) with a benign terminal oxidant like O₂ or H₂O₂ can be used. semanticscholar.orgnih.gov This avoids the use of stoichiometric, often toxic, heavy-metal oxidants like chromium reagents. nih.gov

Solvent Management: Pharmaceutical manufacturing is a significant source of solvent-related waste. Reducing or eliminating solvent use (e.g., through solvent-free microwave reactions) or replacing hazardous solvents with greener alternatives like water or ethanol (B145695) can drastically reduce the environmental impact of the synthesis. mdpi.compurkh.com

Waste Valorization: Investigating methods to convert waste streams into value-added products is an emerging area of sustainable chemistry. longdom.org For example, the HBr generated during hydrolysis could potentially be captured and reused.

Design for Inherently Safer Syntheses

The principle of designing for inherent safety aims to eliminate hazards at their source rather than relying on engineered safety controls or personal protective equipment. aiche.org This philosophy, often summarized by the maxim "what you don't have, can't leak," focuses on four key strategies: minimization, substitution, moderation, and simplification. assp.orginformit.com

Applying these strategies to the synthesis of this compound:

Minimize (Intensification): This involves reducing the quantities of hazardous materials used at any given time. Instead of large batch reactors, using smaller continuous flow reactors can minimize the inventory of potentially hazardous intermediates, such as the lachrymatory 2-bromo-3-(bromomethyl)benzaldehyde. informit.comicheme.org This approach also offers better control over reaction parameters.

Substitute: This strategy focuses on replacing hazardous substances with safer alternatives. informit.com

Reagents: As mentioned, toxic brominating agents like molecular bromine or even NBS can be replaced with safer systems like HBr/H₂O₂. researchgate.net For oxidation steps, hazardous chromium-based oxidants can be substituted with catalytic systems using safer oxidants. purkh.com

Solvents: Classic solvents for radical brominations, such as carbon tetrachloride (a carcinogen), should be replaced with less toxic alternatives like dichloromethane or, ideally, more benign solvents like ethyl acetate (B1210297) or even water. researchgate.net

Moderate (Attenuation): This involves using less hazardous reaction conditions.

Operating at lower temperatures and pressures reduces the risk of runaway reactions and containment failure. Catalytic processes and microwave-assisted synthesis can often enable reactions under milder conditions than their traditional counterparts. informit.com

Simplify: Simplifying processes can reduce the opportunities for error and equipment failure. aiche.org

Telescoping Reactions: Designing the synthesis so that multiple steps can be performed in a single pot without isolating intermediates can eliminate the handling and storage of hazardous materials.

Choosing a Safer Route: The initial choice of synthetic route is the most critical stage for implementing inherent safety. aiche.org A route that avoids highly reactive or toxic intermediates from the outset is preferable, even if it involves more steps. For example, a route starting from 2-bromo-3-methylphenol (B1266947) and using a direct formylation method, if feasible, might be inherently safer than a route involving benzylic bromination.

The following table summarizes the application of ISD principles to the hypothetical synthesis.

Table 3: Application of Inherently Safer Design (ISD) Principles.

By integrating these green chemistry and inherent safety principles from the earliest stages of process development, the synthesis of this compound and other fine chemicals can be made more sustainable, efficient, and safer. aiche.orgcetjournal.it

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3-(hydroxymethyl)benzaldehyde, and how are reaction conditions optimized?

  • Methodology : A common approach involves formylation and bromination steps. For example, anhydrous magnesium dichloride and paraformaldehyde under inert argon atmosphere facilitate hydroxymethyl group introduction. Key steps include:

  • Use of a dry, argon-purged three-necked flask to prevent moisture interference .
  • Dropwise addition of triethylamine to control exothermic reactions .
  • Reflux duration (4 hours) to ensure completion, followed by purification via washing with cold ethanol .
    • Critical Factors : Reaction temperature, stoichiometric ratios of MgCl₂ and paraformaldehyde, and exclusion of moisture are vital for yield optimization .

Q. How is the purity and structure of this compound validated post-synthesis?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (201.02 g/mol) .
  • Crystallography : Single-crystal X-ray diffraction confirms intramolecular hydrogen bonding between hydroxymethyl and aldehyde groups (O···O distance: ~2.64 Å) .

Advanced Research Questions

Q. What governs the regioselectivity of bromination in synthesizing this compound?

  • Key Insights :

  • The hydroxymethyl group acts as an ortho/para-directing group, but steric hindrance and electronic effects from substituents (e.g., aldehyde) influence bromine positioning .
  • Competing pathways (e.g., di-bromination) are minimized by controlling bromine equivalents and reaction temperature (e.g., gentle reflux at 60–80°C) .
    • Contradictions : Unexpected regioselectivity may arise due to competing intramolecular interactions, as observed in analogs like 3-bromo-2-hydroxybenzaldehyde .

Q. How does the hydroxymethyl group enhance the compound’s utility in coordination chemistry?

  • Mechanistic Role :

  • The hydroxymethyl group enables dual functionality: (1) hydrogen bonding stabilizes intermediates, and (2) it acts as a precursor for Schiff base ligands when condensed with amines .
  • Comparative studies show stronger metal-ligand binding compared to non-hydroxymethylated analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) due to increased electron density .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Structural Analysis :

  • Intramolecular O–H···O hydrogen bonds (angle: ~154°) stabilize planar molecular conformation .
  • Weak C–H···Br interactions (H···Br distance: ~3.05 Å) and π-stacking (centroid distance: ~3.75 Å) organize the crystal lattice .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

  • Protocols :

  • Eye/Skin Exposure : Immediate flushing with water (15 minutes) and medical consultation .
  • Storage : Store at +4°C in airtight, light-resistant containers to prevent decomposition .
  • Toxicity Note : Limited toxicological data necessitate PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.